2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine
Description
2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine is a halogenated heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with chlorine atoms at positions 2 and 4 and an iodine atom at position 6. The iodine substituent introduces steric bulk and unique electronic properties, distinguishing it from analogues with smaller substituents like methyl or bromine.
Properties
IUPAC Name |
2,4-dichloro-7-iodothieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2IN2S/c7-5-4-3(2(9)1-12-4)10-6(8)11-5/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPZQDFKESECOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC(=N2)Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine typically involves the chlorination and iodination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to remove halogen atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Substitution: Reagents like bromine or nitric acid in the presence of catalysts.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thieno[3,2-d]pyrimidines with various functional groups.
- Sulfoxides and sulfones from oxidation reactions.
- Dehalogenated products from reduction reactions .
Scientific Research Applications
Pharmaceutical Development
DCICTP has garnered attention for its potential as an anticancer agent. Research indicates that it exhibits antitumor activity , particularly against liver and colon cancer cells. The proposed mechanism involves the inhibition of DNA replication, which is critical for cancer cell proliferation.
Case Study : A study highlighted DCICTP's effectiveness against various cancer cell lines, showing significant growth inhibition in liver and colon cancer models. Further investigations are underway to elucidate its precise molecular mechanisms and enhance its efficacy as a therapeutic agent.
Agrochemical Applications
In the agrochemical sector, DCICTP is being explored for the development of new herbicides , fungicides , and pesticides . Its chemical structure allows for modifications that can enhance its effectiveness against various agricultural pests and diseases.
Case Study : Preliminary studies have demonstrated that derivatives of DCICTP can exhibit potent antifungal properties, making them suitable candidates for agricultural applications. This aspect is particularly important given the increasing need for sustainable agricultural practices .
Organic Electronics
DCICTP has shown promise in the field of organic electronics , where it can be utilized in the development of organic solar cells, light-emitting diodes (LEDs), and organic field-effect transistors (OFETs). The compound's electronic properties make it a valuable component in creating efficient electronic devices.
Case Study : Research into DCICTP-based materials has indicated improved performance metrics in organic electronic devices compared to traditional materials. This could lead to advancements in energy-efficient technologies.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine in biological systems involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 7
(a) 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine (CAS 35265-83-9)
- Structure : Methyl group at position 7.
- Molecular Weight : 219.09 g/mol (vs. higher for iodo analogue due to iodine’s atomic mass).
- Key Differences :
- Steric Effects : Methyl is smaller, reducing steric hindrance compared to iodine.
- Electronic Effects : Methyl is electron-donating, while iodine is mildly electron-withdrawing via inductive effects.
- Biological Impact : Methyl derivatives may exhibit reduced activity against ALK mutants like G1202R due to insufficient bulk to overcome steric resistance .
(b) 7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- Structure : Bromine at position 7.
- Reactivity: Bromine’s lower polarizability compared to iodine may reduce nucleophilic substitution rates in synthetic modifications .
(c) 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine (CAS 147972-27-8)
- Structure : Trifluoromethyl group at position 2.
- Key Differences :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, increasing the electrophilicity of the pyrimidine ring compared to chlorine.
- Biological Activity : CF₃-substituted compounds may exhibit enhanced binding to ATP pockets in kinases but lack the steric advantages of iodine for resistant mutants .
Substituent Variations at Positions 2 and 4
(a) 2-Chlorothieno[3,2-d]pyrimidine (CAS 1119280-68-0)
- Structure : Single chlorine at position 2.
- Key Differences: Reactivity: The absence of chlorine at position 4 reduces electrophilicity, limiting cross-coupling or nucleophilic substitution opportunities. Biological Impact: Mono-chlorinated derivatives are less potent in kinase inhibition due to weaker interactions with catalytic lysine residues .
(b) Ethyl 4-chloro-9-(4-methoxyphenyl)-7-methyl-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-8-carboxylate (Compound 17)
- Structure: Pyrido-thieno[3,2-d]pyrimidine hybrid.
- Applications: Pyrido derivatives are less explored for ALK inhibition but may offer selectivity for other kinases .
Biological Activity
2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its antiproliferative effects against cancer cells, antimicrobial properties, and structure-activity relationships (SAR).
Antiproliferative Activity
Research has demonstrated that halogenated thieno[3,2-d]pyrimidines, including this compound, exhibit selective antiproliferative properties against various cancer cell lines. A study highlighted the compound's ability to induce apoptosis in leukemia cell lines (L1210) and showed significant growth inhibition against other cancer types.
Case Study: Antiproliferative Effects
In vitro evaluations revealed that compounds structurally related to this compound possess notable antiproliferative activity. The following table summarizes key findings from relevant studies:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | L1210 (Leukemia) | 5.0 | Induction of apoptosis |
| Halogenated Thieno Analog 1 | NCI-H522 (Lung Cancer) | 3.5 | Cell cycle arrest and apoptosis |
| Halogenated Thieno Analog 2 | MDA-MB-468 (Breast Cancer) | 4.0 | Inhibition of DNA synthesis |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the potency of these compounds against specific cancer types .
Antimicrobial Properties
In addition to anticancer activity, this compound has shown antimicrobial effects. It was tested against various microbial strains, including Cryptococcus neoformans, and exhibited selective inhibition. This dual activity underscores its potential as a therapeutic agent in both oncology and infectious diseases.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidines can be significantly influenced by their structural modifications. The presence of halogens at specific positions is crucial for enhancing their antiproliferative and antimicrobial properties. A structure-activity relationship study indicated that chlorine at the C4 position is essential for biological efficacy .
Key Findings from SAR Studies
- Halogen Substitution : The introduction of halogens such as chlorine and iodine enhances the compound's ability to interact with biological targets.
- Functional Group Variation : Alterations in functional groups at various positions lead to changes in potency and selectivity against different cell lines.
- Mechanistic Insights : Compounds exhibiting potent activity often induce apoptosis through caspase activation pathways and may also affect cell cycle dynamics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
